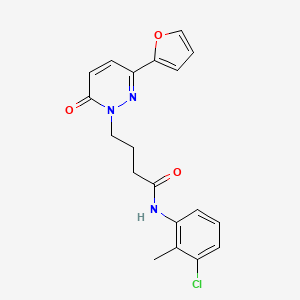
N-(3-chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide is a useful research compound. Its molecular formula is C19H18ClN3O3 and its molecular weight is 371.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chloro-2-methylphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, a compound with a complex structure, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H19ClN4O2. The compound features a chloro-substituted aromatic ring and a furan moiety linked to a pyridazine core, which is characteristic of many biologically active compounds.
Key Properties:
- Molecular Weight: 364.84 g/mol
- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, crucial for bioavailability.
Research indicates that compounds structurally similar to this compound often exhibit activity through several mechanisms:
- Enzyme Inhibition: Many derivatives inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: The compound may act as an agonist or antagonist at various receptors, influencing physiological processes such as inflammation or pain perception.
- Antioxidant Activity: Compounds with furan and pyridazine rings have been noted for their potential to scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects
Compounds containing furan rings have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also exert similar effects, potentially offering therapeutic benefits in conditions like arthritis or inflammatory bowel disease.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, a series of pyridazine derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the pyridazine ring significantly enhanced cytotoxicity. Although this compound was not specifically mentioned, its structural components align with those that showed promise in enhancing anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
Research published in Pharmaceutical Biology explored the anti-inflammatory effects of furan-containing compounds. The study found that these compounds inhibited NF-kB signaling pathways in macrophages, leading to decreased expression of inflammatory markers. This mechanism is likely relevant for this compound as well.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-13-14(20)5-2-6-15(13)21-18(24)8-3-11-23-19(25)10-9-16(22-23)17-7-4-12-26-17/h2,4-7,9-10,12H,3,8,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYSRPPLUKRIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













